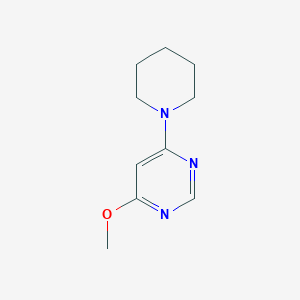
1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane is a heterocyclic compound that contains both pyrimidine and diazepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane typically involves the reaction of 5-bromopyrimidine with 4-methyl-1,4-diazepane under specific conditions. One common method involves the use of piperidine carboxylic acids as starting materials, followed by a series of reactions including over-churning, reduction, condensation, substitution, and de-tertbutyloxycarbonyl protection .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Condensation Reactions: Catalysts such as acids or bases can facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while reduction reactions can produce different reduced forms of the compound.
Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-one
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
Uniqueness
1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane is unique due to its specific structure, which combines a bromopyrimidine moiety with a diazepane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H15BrN4 |
|---|---|
Molecular Weight |
271.16 g/mol |
IUPAC Name |
1-(5-bromopyrimidin-2-yl)-4-methyl-1,4-diazepane |
InChI |
InChI=1S/C10H15BrN4/c1-14-3-2-4-15(6-5-14)10-12-7-9(11)8-13-10/h7-8H,2-6H2,1H3 |
InChI Key |
UMOFHMSRXOADRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[6-Tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B12229512.png)
![4-[1-(2-Cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12229520.png)
![4-(Fluoromethyl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12229535.png)
![2-Methyl-3-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12229547.png)

![5-Bromo-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-fluoropyridine](/img/structure/B12229555.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}propylamine](/img/structure/B12229563.png)
![5-Bromo-4-methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B12229565.png)
![2-Methyl-4-({1-[(pyridin-2-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B12229571.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12229575.png)
![N-[(5-fluoro-2-thienyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B12229580.png)
![1-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12229582.png)

![5-Bromo-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B12229601.png)
